molecular formula C5H6ClN3 B1267590 4-Chloropyridine-2,6-diamine CAS No. 6309-00-8

4-Chloropyridine-2,6-diamine

Cat. No.: B1267590
CAS No.: 6309-00-8
M. Wt: 143.57 g/mol
InChI Key: QUCTYZZZALATJO-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,6-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, where the 2nd and 6th positions on the pyridine ring are substituted with amino groups, and the 4th position is substituted with a chlorine atom

Scientific Research Applications

4-Chloropyridine-2,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs.

    Industry: The compound is utilized in the production of agrochemicals and dyes

Safety and Hazards

“4-Chloropyridine-2,6-diamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible and harmful if swallowed. It causes skin irritation and serious eye damage. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

While the specific future directions for “4-Chloropyridine-2,6-diamine” are not mentioned in the search results, it’s worth noting that the synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . This suggests potential future research directions in the field of energetic materials.

Relevant Papers

The paper titled “Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives” provides a detailed description of the synthesis process of “this compound” and its derivatives . Another paper titled “Utility of pentachloropyridine in organic synthesis” discusses the different strategies developed for the synthesis, reaction, and use of pentachloropyridine as building blocks in the synthesis of chemical relevant organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-2,6-diamine typically involves the chlorination of 2,6-diaminopyridine. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4th position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process involves recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridine-2,6-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The amino groups can be oxidized to form nitro derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino groups and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCTYZZZALATJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285426
Record name 4-chloropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6309-00-8
Record name 6309-00-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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